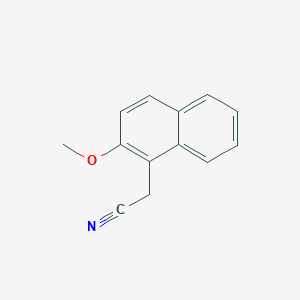

2-(2-Methoxynaphthalen-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-methoxynaphthalen-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRJVFNBFXVKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293523 | |

| Record name | 2-Methoxy-1-naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71056-97-8 | |

| Record name | 2-Methoxy-1-naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71056-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1-naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 2 2 Methoxynaphthalen 1 Yl Acetonitrile

Reactions Involving the Acetonitrile (B52724) Functional Group

The acetonitrile group, with its electrophilic carbon and acidic α-protons, is a hub of chemical reactivity. It readily participates in nucleophilic additions, reductive transformations, and various functional group interconversions.

Nucleophilic Additions to the Nitrile Moiety

The carbon atom of the nitrile group in 2-(2-methoxynaphthalen-1-yl)acetonitrile is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the nitrile. libretexts.orglibretexts.org This reaction typically proceeds through a nucleophilic attack on the nitrile carbon, forming an intermediate imine anion, which upon hydrolysis yields a ketone.

The α-protons of the acetonitrile group are acidic and can be removed by a strong base to form a carbanion. This carbanion can then act as a nucleophile. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base can promote the in-situ formation of a silyl (B83357) ketene (B1206846) imine from acetonitrile. richmond.edu This nucleophilic species can then react with various electrophiles. richmond.edu

Reductive Transformations for Amine Derivatization

The nitrile functionality can be reduced to a primary amine, a valuable transformation for the synthesis of various derivatives. Catalytic hydrogenation is a common method for this reduction. googleapis.comresearchgate.net This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon. researchgate.netnih.gov The reaction conditions, including pressure, temperature, and the choice of catalyst and solvent, can be optimized to achieve high yields of the desired primary amine. researchgate.net To suppress the formation of secondary and tertiary amines as byproducts, additives like ammonia (B1221849) or lithium hydroxide (B78521) can be employed. googleapis.com

Electrocatalytic hydrogenation offers an alternative approach, using water as the hydrogen source under mild conditions. nih.gov Palladium on carbon (Pd/C) has been shown to be an effective catalyst for the electrochemical hydrogenation of nitriles to primary amines. nih.gov

Functional Group Interconversions of the Cyano Group

The cyano group of this compound can be converted into other important functional groups. For example, hydrolysis of the nitrile, typically under acidic or basic conditions, yields a carboxylic acid. Another significant transformation is the conversion of the nitrile to a tetrazole ring, which can be achieved through a [3+2] cycloaddition reaction with an azide, often catalyzed by a Lewis acid.

Reactivity of the Methoxynaphthalene Core

The methoxynaphthalene core of the molecule dictates its reactivity in aromatic substitution reactions and can participate in chelation-assisted transformations.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The methoxy (B1213986) group (-OCH3) on the naphthalene (B1677914) ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgjove.comyoutube.com This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. jove.com Consequently, electrophilic substitution reactions on the 2-methoxynaphthalene (B124790) ring are expected to occur primarily at positions ortho and para to the methoxy group. However, the position of substitution on the naphthalene ring system can be complex and influenced by reaction conditions. libretexts.orgchromforum.org For 2-substituted naphthalenes, electrophilic attack is generally favored in the same ring as the substituent. libretexts.org

Conversely, for nucleophilic aromatic substitution (SNA r), the aromatic ring must be electron-poor. masterorganicchemistry.com Therefore, the presence of the electron-donating methoxy group makes the naphthalene ring less reactive towards nucleophiles. However, if a strong electron-withdrawing group is also present on the ring, particularly ortho or para to a good leaving group, nucleophilic aromatic substitution can occur. masterorganicchemistry.comrsc.orgelectronicsandbooks.comelsevierpure.com

Chelation-Assisted Reactivity of the Naphthalene Ring System

The methoxy group can act as a directing group in transition metal-catalyzed C-H activation reactions. chemistryviews.orgrsc.org This chelation-assisted strategy allows for site-selective functionalization of the naphthalene ring. rsc.org The oxygen atom of the methoxy group can coordinate to a metal center, directing the catalytic functionalization to a specific C-H bond, often at the ortho position. This approach provides a powerful tool for the regioselective synthesis of substituted naphthalene derivatives that might be difficult to access through traditional electrophilic substitution methods. For instance, directing groups can facilitate meta-hydroxylation through C-H activation. rsc.org

Stereoselective and Asymmetric Transformations

Stereoselective and asymmetric transformations are fundamental in modern chemistry for creating chiral molecules with high optical purity. The arylacetonitrile scaffold, particularly when substituted with a bulky and electronically distinct group like 2-methoxynaphthalene, provides a key platform for such reactions.

Asymmetric Aldol (B89426) Reactions of Arylacetonitriles

The asymmetric aldol reaction of arylacetonitriles is a powerful method for constructing enantiomerically enriched β-hydroxynitriles, which are versatile precursors to biologically active molecules like γ-aminoalcohols. hkust.edu.hk The reaction involves the deprotonation of the α-carbon of the arylacetonitrile to form a lithiated nitrile (a carbanion), which then acts as a nucleophile, attacking an aldehyde. The key to achieving asymmetry is the introduction of chiral ligands that complex with the lithium cation, thereby creating a chiral environment that directs the approach of the aldehyde. hkust.edu.hk

Research has demonstrated that the enantioselectivity of these reactions is highly dependent on the choice of chiral ligand, solvent, and reaction conditions. For instance, studies using chiral diamine ligands have shown that weakly coordinating solvents are generally more effective at inducing asymmetry. hkust.edu.hk A detailed investigation into various nitrile and aldehyde combinations mediated by lithium alkoxides of chiral aminoalcohols found that ephedrine (B3423809) was a highly effective chiral auxiliary. hkust.edu.hk

A significant finding was that the reaction between 2-naphthylacetonitrile (B189437) (a close structural analog to the title compound) and pivalaldehyde achieved a high enantiomeric excess (ee), demonstrating the efficacy of the naphthalene scaffold in these transformations. hkust.edu.hk

Table 1: Enantioselectivity in Asymmetric Aldol Reactions of Arylacetonitriles with Pivalaldehyde Data synthesized from experimental findings reported in the literature. hkust.edu.hk

| Arylacetonitrile | Chiral Mediator | Enantiomeric Excess (ee) |

|---|---|---|

| Phenylacetonitrile | Ephedrine-derived lithium alkoxide | 40% |

| 2-Naphthylacetonitrile | Ephedrine-derived lithium alkoxide | (-)77% |

Chiral Induction in Naphthalene-Derived Systems

The rigid, planar, and sterically defined structure of the naphthalene system makes it an excellent chiral director in asymmetric synthesis. For a substrate like this compound, the naphthalene ring plays a crucial role in how a chiral catalyst recognizes and orients the molecule, thereby inducing stereoselectivity in reactions occurring at the adjacent acetonitrile's α-carbon.

Chiral induction is often achieved using chiral metal complexes where the ligand creates a well-defined three-dimensional pocket. For example, chiral N,N'-dioxide-Sc(III) complexes have been effectively used in asymmetric Friedel-Crafts alkylation reactions. mdpi.com In such a system, the naphthalene moiety of the substrate would interact with the chiral ligand through non-covalent interactions (e.g., π-stacking, steric repulsion), forcing the substrate to adopt a specific conformation. This pre-organization dictates which face of the carbanion is exposed for reaction, leading to the preferential formation of one enantiomer.

The principle of chiral induction is also evident in the concept of helicity, where the spatial arrangement of substituents on a polycyclic system like chromane (B1220400) (related to naphthalene) determines its chiroptical properties. mdpi.com Similarly, the interaction between the 2-methoxynaphthalen-1-yl group and a chiral catalyst can be thought of as inducing a transient helical arrangement in the transition state, which is the ultimate source of the asymmetric outcome.

Detailed Mechanistic Investigations

Understanding the precise sequence of events at the molecular level—the reaction mechanism—is paramount for optimizing existing reactions and designing new, more efficient synthetic methods. This involves elucidating reaction pathways, identifying intermediates, and characterizing transition states.

Elucidation of Reaction Pathways and Transition States

The mechanism for the asymmetric aldol reaction of arylacetonitriles has been the subject of detailed study. Computational and experimental evidence suggests that the process is governed by the formation of a complex between the lithiated arylacetonitrile and the chiral ligand. hkust.edu.hkresearchgate.net This complexed ion pair is the true nucleophile in the reaction.

The stereoselectivity arises from the facial selectivity of the nucleophile's attack on the aldehyde. The chiral ligand-metal complex creates a rigid transition state where one approach of the aldehyde is sterically favored over the other. The structure of this transition state is influenced by several factors, including the nature of the solvent, the specific chiral ligand used, and the steric bulk of both the arylacetonitrile and the aldehyde. hkust.edu.hk

Mechanistic studies often employ computational chemistry to model the transition states and predict which stereoisomer should be favored. researchgate.net These calculations can reveal subtle non-covalent interactions, such as hydrogen bonds or CH-π interactions, that contribute to the stability of one transition state over another, thus explaining the observed high enantioselectivity.

Kinetic and Thermodynamic Aspects of Transformations

The outcome of a chemical reaction is governed by both kinetics (the speed of the reaction) and thermodynamics (the relative stability of reactants and products). In asymmetric catalysis, these factors determine not only the reaction rate but also the final enantiomeric ratio.

A fascinating aspect of the asymmetric aldol reaction of arylacetonitriles mediated by certain chiral lithium alkoxides is that it operates under thermodynamic control. hkust.edu.hk This is an unusual and powerful phenomenon in asymmetric synthesis. Typically, reactions are run under kinetic control, where the product ratio is determined by the relative energies of the transition states leading to each isomer.

In the case of the 2-naphthylacetonitrile aldol reaction, it was found that the enantiomeric excess of the product increased over time, reaching a maximum after 12 hours at -78°C. hkust.edu.hk Furthermore, when the racemic product was subjected to the reaction conditions, it was converted into an enantioenriched mixture. hkust.edu.hk This "deracemization" experiment is definitive proof of thermodynamic control. It indicates that the aldol addition is reversible, and the chiral catalyst complex is more stable with one enantiomer of the product than the other. Over time, the equilibrium shifts to favor the formation of this more stable diastereomeric complex, leading to a high enantiomeric excess in the final product mixture. This type of reaction is classified as an "asymmetric transformation of the first kind". hkust.edu.hk

Table 2: Evidence for Thermodynamic Control in Asymmetric Aldol Reaction Data based on findings for the reaction of 2-naphthylacetonitrile with pivalaldehyde. hkust.edu.hk

| Experiment | Initial State | Final State | Mechanistic Implication |

|---|---|---|---|

| Kinetic Profile | Reaction started with achiral reagents | ee% increases over time, maximizing after 12 hours | The system evolves towards a thermodynamic minimum. |

| Deracemization | Reaction started with racemic aldol product | Product becomes enantioenriched (e.g., (-)86% ee) | Proves reversibility and thermodynamic control. |

Kinetic studies, which may involve monitoring reaction progress over time or performing kinetic isotope effect experiments, can elucidate the rate-determining step. rsc.org For many base-mediated reactions, the initial deprotonation of the acidic proton is the rate-limiting step.

Derivatization Strategies and Analog Development from 2 2 Methoxynaphthalen 1 Yl Acetonitrile

Synthesis of Complex Naphthalene-Acetonitrile Conjugates

The synthesis of complex conjugates from a core molecule like 2-(2-Methoxynaphthalen-1-yl)acetonitrile is a key strategy to develop molecules with novel properties. This can be achieved by leveraging the reactivity of both the naphthalene (B1677914) ring and the acetonitrile (B52724) group.

The naphthalene core can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at different positions, although the directing effects of the existing methoxy (B1213986) and acetonitrile-methyl groups would need to be considered.

The acetonitrile group itself provides a handle for a variety of chemical transformations. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up possibilities for conjugation with other molecules, such as amino acids, peptides, or fluorescent tags, through amide or amine linkages.

An example of creating complex naphthalene-based structures involves the synthesis of phenanthro[9,10-d]imidazole derivatives. While not starting from the exact titular compound, a study detailed the synthesis of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole, which demonstrated potential biological activities. This highlights how the naphthalene moiety can be incorporated into larger, more complex heterocyclic systems.

Structural Modifications for Exploring Structure-Reactivity Relationships

Understanding the structure-reactivity relationships (SRR) is crucial for optimizing the properties of a lead compound. For this compound, systematic structural modifications would be key to elucidating these relationships.

Key areas for modification include:

The Methoxy Group: The position and nature of the alkoxy group can be varied. For example, replacing the methoxy with an ethoxy, propoxy, or a more complex ether could influence the compound's lipophilicity and metabolic stability. Furthermore, the electronic properties of the naphthalene ring would be altered, affecting its reactivity.

The Naphthalene Core: The aromatic system itself can be modified. Introducing substituents such as halogens, nitro groups, or alkyl chains at various positions on the naphthalene ring can significantly impact the molecule's electronic and steric properties. These changes can, in turn, influence its interaction with biological targets.

The Acetonitrile Group: The cyano group can be replaced with other functional groups to probe its role in the molecule's activity. For instance, conversion to a primary or secondary amide, an ester, or a tetrazole could lead to analogs with different hydrogen bonding capabilities and metabolic fates.

By synthesizing a series of analogs with these systematic variations and evaluating their chemical reactivity or biological activity, a comprehensive understanding of the SRR can be established.

Library Generation of Naphthalene-Based Acetonitrile Derivatives

Combinatorial chemistry provides a powerful approach for the rapid generation of a large number of structurally related compounds, known as a chemical library. This is particularly useful in the early stages of drug discovery for identifying hit compounds.

A library of derivatives based on this compound could be generated using a scaffold-based approach. The core naphthalene-acetonitrile structure would serve as the central scaffold, and a variety of building blocks would be introduced at different diversification points.

For example, a library could be synthesized by first preparing a set of substituted 2-methoxynaphthalenes. These could then be functionalized with the acetonitrile group. Subsequently, the nitrile or the aromatic ring could be further modified in a parallel synthesis fashion. High-throughput synthesis and screening methods would then be employed to evaluate the properties of the library members.

Design Principles for Novel Molecular Scaffolds

The design of novel molecular scaffolds from a starting compound like this compound involves creative and rational approaches to explore new chemical space.

One key principle is scaffold hopping , where the naphthalene core is replaced by other bicyclic or heterocyclic ring systems that mimic its size and shape but possess different electronic and physicochemical properties. This can lead to the discovery of novel intellectual property and compounds with improved pharmacological profiles.

Another approach is fragment-based design . The this compound molecule can be deconstructed into its constituent fragments (e.g., the methoxynaphthalene and the acetonitrile-methyl fragments). These fragments can then be used as starting points for the design of new molecules by linking them with different spacers or incorporating them into other molecular frameworks.

Furthermore, bioisosteric replacement is a valuable strategy. The nitrile group, for example, can be replaced by other functional groups that are known to have similar steric and electronic properties, such as a tetrazole or an oxadiazole. Similarly, the methoxy group could be replaced by other bioisosteres like a methylthio group or a halogen.

By applying these design principles, it is possible to move beyond simple derivatization and develop truly novel molecular scaffolds with potentially enhanced properties and new biological activities.

Computational and Theoretical Studies of 2 2 Methoxynaphthalen 1 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

While specific quantum chemical calculations for 2-(2-Methoxynaphthalen-1-yl)acetonitrile are not detailed in current literature, such studies would typically employ methods like Density Functional Theory (DFT) to elucidate its electronic properties. These calculations could determine the molecule's frontier molecular orbitals (HOMO and LUMO), which are fundamental for understanding its reactivity. The analysis would also yield insights into the electron density distribution, atomic charges, and the molecular electrostatic potential map, highlighting regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Data from Quantum Chemical Calculations

This table illustrates the type of data that would be generated from a DFT study (e.g., at the B3LYP/6-31G(d) level of theory). The values are for illustrative purposes only and are not based on actual published research.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. For this compound, MD simulations could track the rotational dynamics around the single bond connecting the acetonitrile (B52724) group to the naphthalene (B1677914) ring. Such a study would identify the most stable, low-energy conformations of the molecule in different solvent environments, which is crucial for understanding its behavior in solution and its interaction with other reactants or catalysts. The results would typically be presented as a Ramachandran-like plot showing the distribution of dihedral angles over time.

Prediction of Reactivity and Selectivity through Computational Models

Computational models can predict the reactivity and regioselectivity of chemical reactions involving this compound. By calculating reactivity indices derived from its electronic structure, such as Fukui functions or local softness, researchers could predict the most likely sites for chemical attack. For instance, these models could be applied to its role in the synthesis of Agomelatine to understand the factors governing the efficiency of subsequent reduction and acylation steps.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited-state properties of molecules. A TD-DFT analysis of this compound would predict its ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of its electronic transitions. This information is valuable for photophysical studies and for understanding the molecule's behavior when exposed to light, including its potential for fluorescence or photochemical reactions.

Table 2: Illustrative TD-DFT Data for Electronic Transitions

This table shows example outputs from a TD-DFT calculation, predicting the primary electronic transitions that contribute to a UV-Vis spectrum. These values are hypothetical.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 320 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 285 | 0.45 | HOMO-1 → LUMO |

| S₀ → S₃ | 250 | 0.30 | HOMO → LUMO+1 |

In Silico Modeling of Reaction Mechanisms and Energy Landscapes

In silico modeling provides a way to map out the entire energy landscape of a chemical reaction. For a reaction involving this compound, such as its reduction, computational chemists could model the step-by-step mechanism. This involves locating the structures of transition states and intermediates along the reaction coordinate. The resulting energy profile would reveal the activation energies for each step, allowing for the identification of the rate-determining step and providing a deeper, quantitative understanding of the reaction kinetics and thermodynamics.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 2 Methoxynaphthalen 1 Yl Acetonitrile

Application of Nuclear Magnetic Resonance (NMR) for Mechanistic Insights and Complex Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(2-Methoxynaphthalen-1-yl)acetonitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's complex aromatic and aliphatic regions.

In a typical ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring system would appear as a series of complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts and coupling constants of these protons are highly sensitive to their position on the naphthalene core and the electronic effects of the methoxy (B1213986) and acetonitrile (B52724) substituents. The methoxy group protons would present as a sharp singlet, usually in the range of δ 3.9-4.1 ppm. The methylene (B1212753) protons of the acetonitrile group (-CH₂CN) would also appear as a distinct singlet, typically shifted further downfield due to the electron-withdrawing nature of the nitrile group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is characteristically found in the δ 115-120 ppm region. The carbon atoms of the naphthalene ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group appearing at a significantly different chemical shift compared to the others. The methoxy carbon itself would be observed around δ 55-60 ppm, and the methylene carbon of the acetonitrile group would be found in the aliphatic region.

While specific spectral data for this compound is not widely published, data for the related compound, 2-(naphthalen-1-yl)acetonitrile, shows characteristic signals that can be used for comparative purposes.

Table 1: Representative ¹H and ¹³C NMR Data for Related Naphthalene Acetonitrile Structures

This table is for illustrative purposes based on known chemical shift ranges and data from analogous compounds.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Naphthalene-H | 7.0 - 8.0 (m) | 110 - 140 |

| -OCH₃ | ~3.9 (s) | ~56 |

| -CH₂CN | ~4.0 (s) | ~20 |

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for monitoring its formation in real-time during a chemical reaction. HRMS provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula.

For this compound (C₁₃H₁₁NO), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, typically with a mass accuracy in the low parts-per-million (ppm) range. This high level of precision is crucial for distinguishing the target compound from potential isobaric impurities or side products.

During a synthesis, small aliquots of the reaction mixture can be periodically analyzed by HRMS to track the consumption of starting materials and the appearance of the product. This allows for precise determination of reaction completion and can help in identifying any transient intermediates that may be formed. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data obtained from NMR. For instance, a common fragmentation pathway for this molecule would be the loss of the acetonitrile group, leading to a prominent fragment ion corresponding to the methoxynaphthyl moiety.

X-ray Crystallography for Solid-State Structural Elucidation and Polymorphism Studies

Furthermore, X-ray crystallography is the primary method for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. While no crystallographic data for this compound is currently available in the public domain, the melting point of the isomeric compound (7-Methoxy-1-naphthyl)acetonitrile has been reported to be in the range of 81-83°C, indicating it is a crystalline solid at room temperature.

Vibrational Spectroscopy (IR, Raman) for Probing Molecular Interactions and Reaction Progression

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a non-destructive means to probe the functional groups and molecular vibrations within this compound. These techniques are particularly useful for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands.

The most prominent and diagnostically useful feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the range of 2240-2260 cm⁻¹. The presence of this band is a clear indicator of the successful incorporation of the acetonitrile group.

Other key vibrational modes include the C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic methylene group (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹), and the C-O stretching of the methoxy group (around 1020-1250 cm⁻¹).

Raman spectroscopy provides complementary information. While the nitrile stretch is also observable in the Raman spectrum, aromatic ring vibrations are often more intense in Raman than in IR, providing a detailed fingerprint of the naphthalene core.

Table 2: Characteristic Vibrational Frequencies for this compound

This table presents expected vibrational frequencies based on known functional group absorptions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C≡N | Stretch | 2240 - 2260 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

Chromatographic Techniques (HPLC, ULC-MS) in Reaction Analysis and Purification Studies

Chromatographic techniques are essential for both the analysis of reaction mixtures and the purification of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used method to determine the purity of this compound. A patent for the related compound, 2-naphthylacetonitrile (B189437), specifies that HPLC purity should be 95% or greater.

In a typical reversed-phase HPLC method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile or methanol. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the peak area of the target compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained.

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (ULC-MS) combines the high separation efficiency of ULC with the sensitive and selective detection of MS. This powerful hyphenated technique allows for the rapid analysis of complex reaction mixtures, enabling the detection and identification of not only the main product but also minor impurities and side products, even at very low concentrations. This is invaluable for optimizing reaction conditions to maximize yield and minimize the formation of unwanted byproducts.

Applications of 2 2 Methoxynaphthalen 1 Yl Acetonitrile As a Chemical Building Block

Utility in the Synthesis of Complex Organic Molecules

The primary and most well-documented application of 2-(2-Methoxynaphthalen-1-yl)acetonitrile is its role as a key intermediate in the synthesis of the antidepressant drug, Agomelatine. thieme-connect.deresearchgate.netbohrium.comnih.govmdpi.comcambridge.org Agomelatine, chemically known as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, is recognized for its unique mechanism of action as a melatoninergic agonist (MT1 and MT2 receptors) and a serotonin (B10506) 5-HT2C receptor antagonist. bohrium.comrsc.org

The synthesis of Agomelatine from this compound typically involves a two-step process:

Reduction of the Nitrile Group : The nitrile functional group of this compound is reduced to a primary amine, yielding 2-(7-methoxynaphthalen-1-yl)ethanamine. nih.gov

Acetylation : The resulting amine is then acetylated using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to form the final product, Agomelatine. nih.govacs.org

Various patented industrial processes highlight the importance of this compound as a starting material (KSM) for producing Agomelatine efficiently and in high purity. bohrium.comnih.govmdpi.comcambridge.org The synthesis of the nitrile intermediate itself is a critical step, often starting from 7-methoxy-1-tetralone (B20472). nih.govmdpi.com One industrial method involves the reaction of 7-methoxy-1-tetralone with cyanoacetic acid, followed by an aromatization step to produce the nitrile. mdpi.com This highlights the compound's significance in multi-step syntheses that are scalable for industrial production. nih.gov

The versatility of the naphthalene (B1677914) scaffold and the reactivity of the acetonitrile (B52724) group suggest its potential as a building block for a variety of other complex organic molecules and pharmaceutical agents, although its use in the synthesis of Agomelatine is the most prominent example. researchgate.net

Table 1: Key Synthetic Reactions Involving this compound

| Starting Material | Reagents | Product | Application |

|---|

Role in the Development of Advanced Materials

While direct applications of this compound in materials science are not extensively documented, the structural motifs it contains—the naphthalene core and the nitrile group—are found in various advanced materials.

Naphthalene-based materials are widely explored for their use in organic electronics due to their inherent aromaticity and stability. rsc.org Specifically, naphthalene derivatives are utilized as building blocks for conjugated polymers in blue-light-emitting OLEDs. mdpi.com Polymers incorporating naphthalene diimide (NDI), a related structural class, are noted for their high electron mobilities and are used as n-type semiconductors in organic field-effect transistors (OFETs) and all-polymer solar cells. rsc.orgresearchgate.net The incorporation of electron-withdrawing groups, such as chlorine, into NDI-based polymers can lower the LUMO energy levels, enhancing stability for n-channel transistor operation. cambridge.org

Although this compound itself has not been specified as a direct precursor in the available literature, its naphthalene core provides a fundamental unit for constructing larger, conjugated systems suitable for optoelectronic applications. rsc.org The synthesis of various naphthalene derivatives for use in organic photo-electronic materials is an active area of research. rsc.orgnih.gov

The naphthalene ring is a robust structural unit used in the creation of high-performance polymers. mdpi.com For instance, naphthalene-based polymers have been synthesized via Friedel–Crafts crosslinking to create porous networks. mdpi.com These polymers can serve as supports for catalysts. mdpi.com Furthermore, conjugated polymers based on naphthalene diimide (NDI) are a significant class of materials in organic electronics. rsc.orgresearchgate.net The synthesis of these polymers can be achieved through various polycondensation techniques. rsc.org The nitrile group in this compound could potentially be involved in polymerization reactions or be chemically modified to introduce other polymerizable functionalities, though specific examples are not currently documented.

Application in Supramolecular Chemistry and Self-Assembly

The planar and aromatic nature of the naphthalene ring makes it an ideal candidate for participating in non-covalent interactions, particularly π-π stacking, which is a fundamental driving force in supramolecular chemistry. thieme-connect.denih.govacs.org Naphthalene diimide (NDI) derivatives are extensively studied building blocks for supramolecular assembly, forming well-defined structures through a combination of hydrogen bonding and π-π interactions. thieme-connect.deresearchgate.netnih.gov These assemblies can form complex architectures like nanotubes and gels. nih.gov

For example, researchers have reported on diaminotriazine-equipped naphthalene derivatives that can reversibly bind to single-stranded DNA templates, forming hybrids with a supramolecular naphthalene backbone. bohrium.comacs.org While the specific compound this compound has not been the direct subject of such studies, its naphthalene core possesses the inherent capability to engage in the π-stacking interactions that are crucial for self-assembly processes. The crystal structure of 2-(7-Methoxy-1-naphthyl)acetonitrile reveals weak aromatic π–π stacking interactions that help to stabilize the crystal packing. researchgate.net This suggests a predisposition for forming ordered structures, a key principle in the design of supramolecular systems.

Use as a Chemical Probe in In Vitro Biological Mechanism Studies

Currently, there is no specific information available in the reviewed literature that details the use of this compound directly as a chemical probe for in vitro biological mechanism studies. Its primary role is established as a synthetic intermediate for biologically active compounds like Agomelatine, rather than as a tool for probing biological pathways itself.

Potential in Catalyst and Ligand Design

The design of ligands for metal catalysts is a cornerstone of modern synthetic chemistry. Naphthalene-based structures have been successfully incorporated into various ligand scaffolds. For instance, peri-disubstituted naphthalenes with phosphine (B1218219) groups have been used to create rigid chelating ligands for transition metals like nickel, palladium, and platinum. researchgate.net Additionally, naphthalene-substituted Schiff bases have been employed to synthesize novel nickel metal clusters with interesting magnetic and emissive properties. acs.org

Naphthaleneacetic acids, which are structurally related to the target compound, have also been used as ligands to form metal complexes. mdpi.com While this compound has not been explicitly reported as a ligand, its structure presents possibilities. The naphthalene ring could serve as a rigid backbone, and the nitrile group, or derivatives thereof, could act as a coordinating group for a metal center. Furthermore, naphthalene-based polymers have been shown to be effective supports for palladium catalysts used in cross-coupling reactions. mdpi.com This suggests a potential, though as yet unexplored, role for polymers derived from this compound in heterogeneous catalysis.

Future Perspectives and Emerging Research Directions

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The traditional, often manual, process of chemical synthesis is gradually being augmented and, in some cases, replaced by automated platforms guided by artificial intelligence (AI). This synergy is set to accelerate the discovery and development of complex molecules, including derivatives of 2-(2-Methoxynaphthalen-1-yl)acetonitrile.

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The synthesis of nitriles and their naphthalene (B1677914) precursors is heavily reliant on catalytic processes. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to enhance the reactivity, selectivity, and sustainability of these reactions.

For nitrile synthesis, which is crucial for producing compounds like this compound, research into new catalysts is ongoing. For example, Co-Sn/Al2O3 catalysts have been identified for the selective synthesis of acetonitrile (B52724) from ammonia (B1221849) and methanol, which is significant for sustainable production pathways. dtu.dk Similarly, the development of methods for synthesizing substituted naphthalenes is an active area of research due to their importance in pharmaceuticals and materials science. nih.gov A recently developed method inspired by the Wittig reaction allows for a one-step nitrogen-to-carbon atom transmutation in isoquinolines to produce a wide range of substituted naphthalenes, offering a precise and efficient route. nih.gov

Other research has focused on the catalytic dehydration of amides and oximes under neutral conditions, providing convenient and high-yield pathways to nitriles. researchgate.net The development of metal-free mediation systems and acceptorless dehydrogenative oxidation of primary amines are also promising sustainable alternatives. organic-chemistry.org These advancements in catalysis will be pivotal in improving the synthesis of this compound, making it more efficient, cost-effective, and environmentally benign.

| Method | Catalyst/Reagent System | Key Advantages | Relevant Precursor/Product | Reference |

|---|---|---|---|---|

| N-to-C Transmutation | Phosphonium ylide (Wittig reagent) | One-step process, precise atom swapping, wide functional group tolerance. | Substituted Naphthalenes | nih.gov |

| Ammonolysis of Methanol | Co-Sn/Al2O3 | Utilizes sustainable C1 feedstocks for C2 product formation. | Acetonitrile | dtu.dk |

| Dehydrogenative Oxidation | Dichloro(1,5-cyclooctadiene)ruthenium(II) / Hexamethylenetetramine | Highly selective, produces H2 as the only byproduct. | Nitriles from primary amines | organic-chemistry.org |

| Amide Dehydration | Pivaloyl chloride-pyridine system | Mild reaction conditions, high yields, broad substrate scope. | Nitriles from primary amides | researchgate.net |

Development of Advanced In Situ Characterization Techniques for Reaction Dynamics

Understanding the intricate mechanisms of chemical reactions as they happen is crucial for optimization and control. The development of advanced in situ characterization techniques allows chemists to monitor reaction intermediates, catalyst behavior, and product formation in real-time.

For nitrile synthesis, methods for the in situ generation of reactive intermediates like nitrile oxides are well-established, often involving the dehydration of precursors or elimination from hydroximinoyl chlorides. researchgate.netacs.org These techniques are vital for performing cycloaddition reactions efficiently. Future research will likely focus on applying more sophisticated spectroscopic and analytical methods to gain deeper insights into the reaction pathways for the synthesis of compounds like this compound.

Techniques such as real-time NMR spectroscopy, Raman spectroscopy, and mass spectrometry, when integrated into reaction vessels, can provide a continuous stream of data on species concentration and structural changes. This information is invaluable for kinetic modeling and mechanism elucidation. For instance, integrating real-time analytics into automated synthesis platforms enables the automated capture of digital synthesis protocols, ensuring reproducibility and facilitating rapid optimization. youtube.com As these in situ methods become more advanced and accessible, they will enable a more precise and fundamental understanding of the synthesis of naphthalene derivatives, leading to improved process control and efficiency.

Machine Learning Approaches for Predicting Reactivity and Synthesis Pathways

Machine learning (ML) is rapidly becoming an indispensable tool in chemistry for predicting molecular properties, reaction outcomes, and chemical reactivity. researchgate.net This predictive power is essential for navigating the vast chemical space to identify promising molecules and synthetic routes.

Specifically for predicting reaction outcomes, ML models can assess the likelihood of reactivity for various potential products, effectively performing a classification to determine the major product. acs.org By training on large datasets of chemical reactions, these models can learn the complex rules governing chemical transformations. arxiv.org The application of such predictive models to the synthesis of this compound could help in selecting optimal reaction conditions, predicting potential side products, and designing more efficient multi-step syntheses from available precursors.

| ML Application | Approach | Key Outcome/Benefit | Reference |

|---|---|---|---|

| General Reactivity Prediction | Regression model based on molecular and electronic structures. | Predicts electrophilicity and nucleophilicity with high accuracy (RMSE of 1.93 and 2.96, respectively). | rsc.org |

| Reaction Outcome Prediction | Two-step model: template application followed by ML-based scoring. | Predicts the major product of a reaction from a set of reactants. | acs.org |

| Chemical Property Prediction | Directed Message-Passing Neural Network (D-MPNN). | Builds and trains models to predict various chemical properties of compounds. | arxiv.org |

| Rational Reactivity Design | Data-efficient ML to find reactions with a desired target value. | Reduces the need for large, expensive training datasets for barrier prediction. | researchgate.net |

Design of Next-Generation Naphthalene-Based Functional Molecules

The naphthalene scaffold, present in this compound, is a versatile building block for a wide array of functional molecules. Its unique electronic and structural properties make it a core component in materials science and medicinal chemistry. Future research will continue to exploit this scaffold to design next-generation molecules with enhanced or entirely new functionalities.

In materials science, naphthalene derivatives are key components in organic light-emitting diodes (OLEDs) due to their electroluminescent properties. wikipedia.org The design of novel naphthalene-diimide (NDI) based systems, for example, is a promising area. Researchers have successfully designed proteins that can bind to NDIs, which are powerful photooxidants, paving the way for new photocatalysts and photosensitizers. biorxiv.org

In medicinal chemistry, the naphthalene ring is a privileged structure. Recent studies have focused on creating naphthalene-chalcone hybrids as potent anticancer, antimicrobial, and antifungal agents. nih.gov For instance, certain derivatives have shown significant activity against lung cancer cell lines and inhibited the VEGFR-2 enzyme, a key target in cancer therapy. nih.gov Others have designed and synthesized libraries of naphthalene-1,4-dione analogues with the aim of improving potency and cancer-cell-specific cytotoxicity. nih.gov The compound this compound serves as a valuable precursor that can be elaborated into these more complex, next-generation functional molecules, driving innovation in both materials and medicine.

Q & A

Q. What are the established synthetic routes for 2-(2-Methoxynaphthalen-1-yl)acetonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves coupling methoxynaphthalene derivatives with acetonitrile precursors using base-mediated nucleophilic substitution. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates oxyanion formation, enabling efficient alkylation with propargyl bromide or similar reagents . Optimization includes:

- Temperature control (e.g., 40°C for enantioselective acylation ).

- Solvent selection (DMF for solubility vs. acetonitrile for polar aprotic conditions ).

- Catalysts such as DMAP for enhanced selectivity .

Table 1 : Representative Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (ee) | Source |

|---|---|---|---|---|---|

| DMAP | THF | 40 | 74 | 74% ee |

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. The SHELX suite (e.g., SHELXL for refinement) is used to analyze bond lengths, angles, and torsion angles . Key parameters:

- Data collection at 293 K to minimize thermal motion artifacts .

- R-factor thresholds (e.g., <0.1 for reliability ).

- ORTEP-III for graphical representation of thermal ellipsoids .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Ethyl acetate/water partitioning to remove polar byproducts .

- Column chromatography : Silica gel with hexane:ethyl acetate gradients (9:1 to 4:1) .

- Recrystallization : Use acetonitrile or methanol for high-purity crystals .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Perform 2D NMR (e.g., HMBC, COSY) to resolve coupling ambiguities .

- Validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical chemical shifts .

- Cross-reference crystallographic data (e.g., C–C bond lengths from SCXRD ).

Q. What mechanistic insights explain the enantioselectivity in catalytic acylations involving this compound?

- Methodological Answer :

- Atropselectivity : Steric hindrance from the methoxy-naphthyl group directs acyl transfer.

- Temperature effects : Lower temps (e.g., 40°C) reduce racemization, enhancing ee .

- Catalyst design : Chiral DMAP derivatives stabilize transition states via π-π interactions .

Q. How does computational modeling aid in predicting the stability of this compound under varying pH and solvent conditions?

- Methodological Answer :

- MD simulations : Analyze solvation shells in acetonitrile/water mixtures .

- pKa prediction : Tools like ChemAxon estimate protonation states affecting reactivity .

- Degradation pathways : DFT studies identify hydrolysis-sensitive sites (e.g., nitrile group ).

Applications in Material Science

Q. What role does this compound play in dye-sensitized solar cells (DSSCs)?

- Methodological Answer :

- Acts as a charge-transfer mediator : Enhances electron injection into TiO₂ substrates .

- Optoelectronic tuning : Methoxy groups adjust HOMO-LUMO gaps for visible-light absorption .

Safety and Handling

Q. What safety protocols are critical when handling acetonitrile derivatives like this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (TLV: 20 ppm for acetonitrile ).

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Waste disposal : Neutralize nitrile groups with alkaline hydrolysis before incineration .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

- Standardize solvents : Use anhydrous DMF stored over molecular sieves .

- Control humidity : Moisture degrades K₂CO₃, affecting reaction efficiency .

- Calibrate instruments : NMR spectrometers should use TMS as an internal reference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.